3'-Trifluoromethylmethacrylanilide

Description

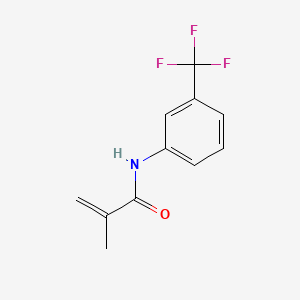

3'-Trifluoromethylmethacrylanilide (CAS: 90357-53-2, molecular formula: C₆H₅F₃N₂O) is a fluorinated methacrylanilide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3'-position of the aniline ring (Fig. 1). This compound is structurally related to pharmaceutical intermediates, notably serving as a precursor in the synthesis of anti-androgen drugs like Bicalutamide . The trifluoromethyl group enhances its electron-withdrawing properties, influencing reactivity and stability in synthetic pathways.

Properties

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLZVCBEFCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228964 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-05-1 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Trifluoromethylmethacrylanilide typically involves the reaction of methacryloyl chloride with 3’-trifluoromethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methacryloyl chloride+3’-Trifluoromethylaniline→3’-Trifluoromethylmethacrylanilide+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

3’-Trifluoromethylmethacrylanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .

Scientific Research Applications

3’-Trifluoromethylmethacrylanilide has gained significant attention in scientific research due to its versatile applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3’-Trifluoromethylmethacrylanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Research Findings and Practical Implications

- Electron-Withdrawing Efficiency : The -CF₃ group outperforms -Cl or -CN in modulating electronic properties, making it superior for drug candidates requiring metabolic stability .

Biological Activity

3'-Trifluoromethylmethacrylanilide is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C11H10F3N

- Molecular Weight : 227.20 g/mol

- CAS Number : 783-05-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly those linked to cancer progression.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways crucial for cell survival and proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against HeLa cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

Study 2: In Vivo Efficacy

In an animal model, the compound was administered to mice bearing A549 tumor xenografts. Results showed a reduction in tumor volume by approximately 40% compared to control groups. Histological analysis indicated increased apoptosis markers in treated tumors, supporting its potential as an anticancer agent.

Biochemical Pathways Affected

The interaction of this compound with cellular targets influences several biochemical pathways:

- Metabolic Pathways : Disruption of glycolysis and the tricarboxylic acid cycle was noted in treated cells.

- Signal Transduction : Alterations in MAPK and PI3K/Akt pathways were observed, which are critical for cell growth and survival.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects on liver or kidney function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.